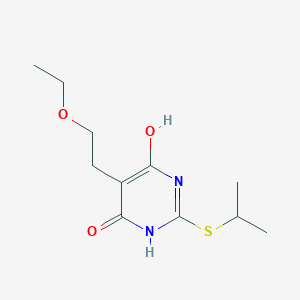
5-(2-ethoxyethyl)-6-hydroxy-2-(propan-2-ylsulfanyl)pyrimidin-4(3H)-one
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
5-(2-ethoxyethyl)-6-hydroxy-2-(propan-2-ylsulfanyl)pyrimidin-4(3H)-one is a pyrimidine derivative that has gained attention in scientific research due to its potential therapeutic applications. This compound has been synthesized using various methods and has shown promising results in various biochemical and physiological studies.
作用机制
The mechanism of action of 5-(2-ethoxyethyl)-6-hydroxy-2-(propan-2-ylsulfanyl)pyrimidin-4(3H)-one is not fully understood. However, it is believed that this compound exerts its anti-inflammatory effects by inhibiting the activation of nuclear factor kappa B (NF-κB) pathway.
Biochemical and physiological effects:
Studies have shown that 5-(2-ethoxyethyl)-6-hydroxy-2-(propan-2-ylsulfanyl)pyrimidin-4(3H)-one can reduce the levels of pro-inflammatory cytokines such as interleukin-1 beta (IL-1β), interleukin-6 (IL-6), and tumor necrosis factor-alpha (TNF-α) in vitro and in vivo. This compound has also been shown to reduce the levels of reactive oxygen species (ROS) and nitric oxide (NO), which are involved in the inflammatory response.
实验室实验的优点和局限性
One of the advantages of using 5-(2-ethoxyethyl)-6-hydroxy-2-(propan-2-ylsulfanyl)pyrimidin-4(3H)-one in lab experiments is its high solubility in water and organic solvents. This makes it easier to prepare solutions for in vitro studies. However, one of the limitations is its low stability in acidic conditions, which can affect the accuracy of the results.
未来方向
There are several potential future directions for research on 5-(2-ethoxyethyl)-6-hydroxy-2-(propan-2-ylsulfanyl)pyrimidin-4(3H)-one. One of the areas of interest is its potential as a therapeutic agent for inflammatory diseases such as rheumatoid arthritis and inflammatory bowel disease. Further studies are needed to evaluate the safety and efficacy of this compound in vivo. Another potential area of research is its use as a tool for studying the NF-κB pathway and its role in the inflammatory response.
Conclusion:
In conclusion, 5-(2-ethoxyethyl)-6-hydroxy-2-(propan-2-ylsulfanyl)pyrimidin-4(3H)-one is a pyrimidine derivative that has shown promising results in scientific research for its potential therapeutic applications. Its anti-inflammatory properties make it a potential candidate for the treatment of inflammatory diseases. Further studies are needed to fully understand its mechanism of action and evaluate its safety and efficacy in vivo.
合成方法
The synthesis of 5-(2-ethoxyethyl)-6-hydroxy-2-(propan-2-ylsulfanyl)pyrimidin-4(3H)-one has been reported using different methods. One of the most common methods involves the reaction of 2,4-dichloro-5-(2-ethoxyethyl)pyrimidine with sodium thiomethoxide in the presence of propan-2-ol. This reaction yields the desired compound in good yields.
科学研究应用
5-(2-ethoxyethyl)-6-hydroxy-2-(propan-2-ylsulfanyl)pyrimidin-4(3H)-one has been extensively studied for its potential therapeutic applications. One of the main areas of research is its anti-inflammatory properties. Studies have shown that this compound can inhibit the production of pro-inflammatory cytokines, which makes it a potential candidate for the treatment of inflammatory diseases.
属性
产品名称 |
5-(2-ethoxyethyl)-6-hydroxy-2-(propan-2-ylsulfanyl)pyrimidin-4(3H)-one |
|---|---|
分子式 |
C11H18N2O3S |
分子量 |
258.34 g/mol |
IUPAC 名称 |
5-(2-ethoxyethyl)-4-hydroxy-2-propan-2-ylsulfanyl-1H-pyrimidin-6-one |
InChI |
InChI=1S/C11H18N2O3S/c1-4-16-6-5-8-9(14)12-11(13-10(8)15)17-7(2)3/h7H,4-6H2,1-3H3,(H2,12,13,14,15) |
InChI 键 |
WAEPVSVROUGLCZ-UHFFFAOYSA-N |
SMILES |
CCOCCC1=C(N=C(NC1=O)SC(C)C)O |
规范 SMILES |
CCOCCC1=C(N=C(NC1=O)SC(C)C)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![N-{[5-(2-fluorophenyl)furan-2-yl]methyl}ethanamine](/img/structure/B276677.png)
![N-(2-furylmethyl)-N-[4-(2-thienylmethoxy)benzyl]amine](/img/structure/B276679.png)
![N-{4-[(3-chlorobenzyl)oxy]-3-methoxybenzyl}-N-methylamine](/img/structure/B276681.png)
![N-{4-[(3-chlorobenzyl)oxy]-3-methoxybenzyl}-N-ethylamine](/img/structure/B276682.png)
![4-(2-{[4-(Methylsulfanyl)benzyl]amino}ethyl)benzenesulfonamide](/img/structure/B276683.png)
![4-{[(4-Methylbenzyl)amino]methyl}benzoic acid](/img/structure/B276684.png)
![2-{2-Bromo-4-[(isopropylamino)methyl]-6-methoxyphenoxy}acetamide](/img/structure/B276685.png)


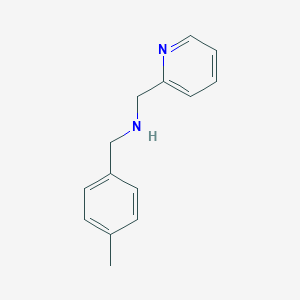
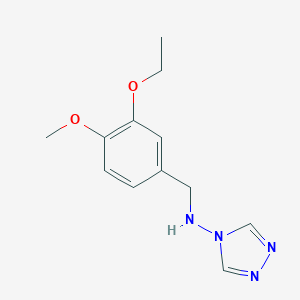
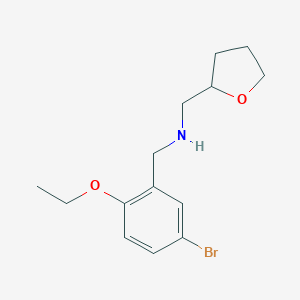
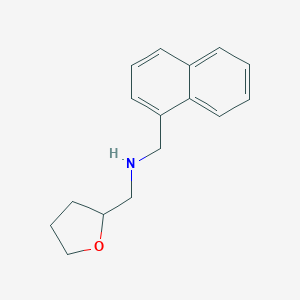
![1-({4-[(4-Chlorobenzyl)oxy]-3-methoxybenzyl}amino)-2-propanol](/img/structure/B276703.png)